3-(Pyrrolidin-2-YL)benzonitrile hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-pyrrolidin-2-ylbenzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11;/h1,3-4,7,11,13H,2,5-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMMRPCTBXXTSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC(=C2)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Pyrrolidin 2 Yl Benzonitrile Hydrochloride and Analogues
Strategies for the Construction of the Pyrrolidine (B122466) Ring System
Ring Construction from Acyclic Precursors
One of the primary methods for forming the pyrrolidine skeleton is through the cyclization of acyclic compounds. nih.gov This approach can be realized through both intramolecular and intermolecular reactions. nih.gov For instance, the cyclization of specific alcohol precursors using sodium hydride in dimethylformamide can lead to Boc-protected pyrrolidines. nih.gov Subsequent removal of the protecting group yields the desired pyrrolidine derivative. nih.gov This method is particularly useful for creating optically pure compounds when starting with chiral acyclic precursors. nih.gov
Another approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which can produce a variety of five-membered cyclic amines in good to excellent yields. Additionally, a Tf2O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids provides a pathway to 2-substituted pyrrolidines.
Synthesis via 1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful and versatile method for constructing the pyrrolidine ring, often with a high degree of stereocontrol. rsc.orgacs.orgwikipedia.org This reaction allows for the simultaneous formation of up to four stereogenic centers. acs.org Azomethine ylides, typically generated in situ, react with dipolarophiles (alkenes) to yield pyrrolidines. wikipedia.orgmdpi.com
This method has been successfully applied to the synthesis of complex molecules like spirotryprostatin A. The versatility of this reaction is highlighted by its ability to produce different stereoisomers from the same starting materials by varying the reaction conditions or catalysts. rsc.org For example, the use of a silver carbonate catalyst can lead to a wide variety of proline derivatives with high regio- and diastereoselectivities. acs.org Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides has also been employed to synthesize chiral fluoropyrrolidines. nih.gov
Pyrrolidine Ring Formation through Aminocyclizations
Aminocyclization provides a direct route to pyrrolidine and piperidine (B6355638) derivatives. A notable method involves the bromination of an isolated double bond followed by aminocyclization. rsc.orgrsc.orgnih.gov This stereoselective intramolecular process is valuable for forming the core structures found in many natural products. rsc.orgrsc.orgnih.gov The reaction conditions can be tuned, with higher boiling point solvents like THF, acetone, or DMF generally providing better yields. rsc.org
Another strategy involves a palladium-catalyzed cyclization and thiocarbonylation reaction for the synthesis of thioester-containing benzofurans, which can be precursors to pyrrolidine-containing structures.
Synthesis of Pyrrolidine-2,5-dione and Pyrrolidine-2-one Derivatives
Pyrrolidine-2,5-diones are significant heterocyclic compounds with diverse applications in medicinal chemistry. bohrium.com Their synthesis can be achieved through various routes. One common method involves the reaction of maleic anhydride (B1165640) with aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which is then cyclized using thionyl chloride. researchgate.net Another approach is the Michael addition of ketones to N-substituted maleimides, which can be facilitated by an organocatalyst system. researchgate.netebi.ac.uk
Pyrrolidin-2-ones are another important class of pyrrolidine derivatives. rdd.edu.iq They can be synthesized through the lactamization of γ-butyrolactone (GBL) with primary amines at high temperatures. rdd.edu.iqresearchgate.net For example, reacting GBL with hydrazine (B178648) hydrate (B1144303) produces 1-aminopyrrolidin-2-one, which can be further modified. rdd.edu.iqresearchgate.net A one-pot synthesis of pyrrolidine-2-ones from erythruronolactone and an amine has also been reported. researchgate.net
Approaches for the Introduction and Modification of the Benzonitrile (B105546) Moiety
The benzonitrile group is a key functional group in many pharmaceutical compounds. Its introduction onto an aromatic ring is a critical step in the synthesis of molecules like 3-(pyrrolidin-2-yl)benzonitrile.
Palladium-Catalyzed Cyanation Reactions for Benzonitrile Synthesis
Palladium-catalyzed cyanation of aryl halides is a highly efficient and widely used method for the synthesis of benzonitriles. bohrium.comrsc.org This reaction, first reported by Takagi in 1973, has undergone significant improvements over the years, expanding its substrate scope and improving catalyst efficiency. bohrium.comnih.govacs.org
The reaction typically involves the coupling of an aryl halide (chloride, bromide, or iodide) or triflate with a cyanide source in the presence of a palladium catalyst and a suitable ligand. nih.govacs.org Various cyanide sources have been utilized, including potassium cyanide, sodium cyanide, and zinc cyanide. bohrium.com To address the toxicity of these reagents, less hazardous alternatives like potassium ferrocyanide (K4[Fe(CN)6]) have been developed. nih.govacs.org
Functionalization of Pre-formed Benzonitrile Structures
While direct C-H functionalization of a benzonitrile ring with a pyrrolidine moiety remains a formidable challenge in synthetic chemistry, a more common and practical approach involves the coupling of a functionalized benzonitrile with a pyrrolidine precursor. This strategy typically employs a pre-existing benzonitrile bearing a reactive group, such as a halogen, which can participate in cross-coupling reactions.
One of the most effective methods for this transformation is the palladium-catalyzed Negishi cross-coupling. This reaction involves the coupling of an organozinc reagent with an organic halide. In the context of synthesizing 3-(pyrrolidin-2-yl)benzonitrile, this would involve the reaction of 3-bromobenzonitrile (B1265711) with a 2-pyrrolidinylzinc species. The pyrrolidine-based organometallic reagent can be generated in situ from N-Boc-pyrrolidine. The process begins with the deprotonation of N-Boc-pyrrolidine at the C2 position, followed by transmetalation with a zinc salt like zinc chloride (ZnCl₂). The resulting organozinc compound is then coupled with 3-bromobenzonitrile in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand, like tri-tert-butylphosphine (B79228) tetrafluoroborate (B81430) (t-Bu₃P-HBF₄), to form the desired C-C bond. This method is advantageous as it allows for the direct connection of the two key fragments of the target molecule.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand | Product | Reference |
| N-Boc-2-pyrrolidinylzinc chloride | 3-Bromobenzonitrile | Pd(OAc)₂ / t-Bu₃P-HBF₄ | N-Boc-3-(pyrrolidin-2-yl)benzonitrile |
Specific Synthetic Routes for 3-(Pyrrolidin-2-YL)benzonitrile Hydrochloride and Related Derivatives
Specific and efficient synthetic routes are essential for accessing 3-(pyrrolidin-2-yl)benzonitrile and its derivatives for research and development. Modern synthetic strategies often leverage biocatalysis or utilize the chiral pool to establish the required stereochemistry efficiently.
Route A: Biocatalytic Reductive Amination
A contemporary approach involves the use of transaminases (TAs) in a biocatalytic cascade. This method starts from a commercially available ω-chloroketone precursor, 4-chloro-1-(3-cyanophenyl)butan-1-one. This precursor can be synthesized via Friedel-Crafts acylation of benzonitrile with 4-chlorobutyryl chloride. The ω-chloroketone then undergoes an asymmetric reductive amination catalyzed by a transaminase enzyme. The enzyme facilitates the conversion of the ketone to an amine, which subsequently undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring. This one-pot reaction is highly efficient and environmentally friendly, operating under mild conditions (pH 8, 37 °C). The resulting N-unsubstituted pyrrolidine can be isolated and converted to its hydrochloride salt by treatment with HCl in an appropriate solvent like ether or isopropanol.
Route B: Synthesis from the Chiral Pool
A more traditional and robust route begins with a readily available chiral precursor, such as L-proline or its derivatives. For instance, (S)-prolinol, which can be obtained by the reduction of L-proline, serves as a versatile starting material. The hydroxyl group of N-protected (S)-prolinol can be converted into a good leaving group, such as a tosylate or mesylate. This activated intermediate can then be subjected to reduction to yield N-protected 2-methylpyrrolidine, demonstrating a pathway for modifying the C2 substituent. For the synthesis of the target benzonitrile derivative, an alternative strategy involves converting the alcohol to a halide, followed by a palladium-catalyzed cross-coupling reaction with a 3-cyanophenyl organometallic reagent. A patent describing the industrial synthesis of related N-substituted 2-cyanopyrrolidines starts from L-prolinamide, which is dehydrated to the nitrile using agents like Vilsmeier reagent, showcasing a method to form the cyano group on a pre-existing proline scaffold.
Following the formation of the N-protected 3-(pyrrolidin-2-yl)benzonitrile via any of these routes, a final deprotection step is required. For an N-Boc protecting group, this is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. The final product is then isolated as the stable hydrochloride salt.
Stereoselective Synthesis of Chiral 3-(Pyrrolidin-2-YL)benzonitrile Derivatives
Control of stereochemistry at the C2 position of the pyrrolidine ring is paramount, as different enantiomers of a compound can exhibit vastly different biological activities. Several advanced methodologies have been developed to achieve high enantioselectivity in the synthesis of 2-substituted pyrrolidines.
The biocatalytic approach using transaminases is inherently stereoselective. A key advantage of this method is its enantiocomplementary nature. By selecting either an (R)-selective or an (S)-selective transaminase, it is possible to synthesize either enantiomer of the desired 2-arylpyrrolidine product with very high enantiomeric excess (ee), often exceeding 95%. This provides access to both stereoisomers from the same achiral precursor.
Another powerful technique is the asymmetric deprotonation of N-Boc pyrrolidine followed by cross-coupling. This method relies on a chiral lithium amide base, typically formed by complexing an organolithium reagent like sec-butyllithium (B1581126) (s-BuLi) with a chiral diamine. (-)-Sparteine (B7772259) is a commonly used chiral ligand that directs the deprotonation to occur enantioselectively, creating a configurationally stable lithiated species at low temperatures (-78 °C). Subsequent transmetalation to zinc and palladium-catalyzed coupling with an aryl bromide proceeds with retention of configuration, affording the enantioenriched 2-arylpyrrolidine. The use of the (+)-sparteine surrogate allows access to the opposite enantiomer, making this a versatile strategy.
Utilizing the chiral pool is a classic and reliable strategy for stereocontrol. Starting materials like L-pyroglutamic acid or L-proline have a pre-defined stereocenter at the C2 position. Synthetic transformations of these precursors maintain this initial stereochemistry, ensuring the final product is enantiomerically pure. For example, multi-step sequences starting from L-alanine have been developed to produce chiral trans-2,5-disubstituted pyrrolidines, demonstrating the utility of chiral amino acids in building complex pyrrolidine structures.
| Method | Precursor | Chiral Influence | Typical ee (%) | Reference |
| Biocatalytic Amination | ω-Chloroketone | (R)- or (S)-Transaminase | >95 | |
| Asymmetric Lithiation | N-Boc Pyrrolidine | (-)-Sparteine / s-BuLi | >90 | |
| Chiral Pool Synthesis | L-Proline / L-Prolinol | Inherent Stereocenter | >99 |
Scalable Synthetic Protocols for Industrial and Preclinical Research
The transition from laboratory-scale synthesis to industrial or preclinical production requires protocols that are not only efficient and high-yielding but also cost-effective, safe, and scalable.
When evaluating the scalability of the previously discussed routes, several factors must be considered. The asymmetric lithiation method, while elegant and highly enantioselective, presents significant challenges for large-scale production. It requires cryogenic temperatures (-78 °C) and the use of pyrophoric reagents like s-BuLi, which necessitate specialized equipment and stringent safety protocols. Furthermore, the stoichiometric use of the expensive chiral ligand (-)-sparteine can be economically prohibitive on an industrial scale.
In contrast, biocatalytic methods are increasingly attractive for large-scale synthesis. Reactions catalyzed by enzymes like transaminases are typically run in aqueous media under mild temperature and pH conditions, which reduces energy costs and improves safety. The high selectivity of enzymes minimizes byproduct formation, simplifying purification. While the initial cost of the enzyme can be high, advancements in enzyme immobilization and recycling can significantly improve process economics.
Syntheses originating from the chiral pool remain a mainstay for industrial production. L-proline is an inexpensive, naturally abundant amino acid available in high enantiomeric purity. Routes based on proline are often robust and well-established, avoiding the need for expensive and sensitive reagents or catalysts for the key stereochemistry-defining step. Patented procedures for related compounds often highlight practical considerations for scale-up, such as the use of Vilsmeier reagent ((chloromethylene)dimethylammonium chloride) for dehydration, which is more suitable for industrial use than other dehydrating agents. The development of one-pot or tandem reactions, such as the sequential N-arylation/carboamination procedures, further enhances scalability by reducing the number of unit operations and minimizing waste from intermediate workups and purifications.
Structure Activity Relationship Sar Studies of 3 Pyrrolidin 2 Yl Benzonitrile Hydrochloride Derivatives
Impact of Pyrrolidine (B122466) Ring Substituents on Biological Activity
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, offers a three-dimensional structure that can be strategically modified to enhance biological efficacy. nih.govresearchgate.net Substituents on this ring can alter the molecule's conformation, basicity, and ability to form key interactions with target proteins.
Influence of Stereochemistry and Chiral Centers
The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity, as biomolecules like enzymes and receptors are often highly stereoselective. mappingignorance.org The pyrrolidine ring in 3-(pyrrolidin-2-yl)benzonitrile contains at least one chiral center at the C2 position, and substitutions can introduce additional stereocenters.
In studies of closely related 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives developed as inhibitors for Lysine Specific Demethylase 1 (LSD1), the relative stereochemistry of substituents was paramount. It was discovered that cis-diastereoisomers displayed modest to potent inhibitory activity, whereas the corresponding trans-diastereoisomers were inactive. manchester.ac.uk This stark difference highlights that the spatial orientation of the substituents is crucial for fitting into the enzyme's binding pocket. The cis-configuration likely adopts a more favorable conformation that mimics the endogenous substrate or other known inhibitors. manchester.ac.uk This principle underscores the importance of controlling stereochemistry during the synthesis of such compounds to isolate the biologically active isomer. mappingignorance.org
Effects of Alkyl, Hydroxyl, and Halogen Substitutions
The introduction of small functional groups such as alkyl, hydroxyl, and halogen atoms onto the pyrrolidine ring can fine-tune a compound's pharmacological profile by altering its size, polarity, and conformational preference.
Alkyl Substitutions: Small alkyl groups can provide beneficial steric interactions within a hydrophobic pocket of a target protein. However, larger, bulky groups may lead to steric clashes, reducing or abolishing activity. In studies of pyrrolidine-2,5-dione derivatives, for instance, 3-isopropyl groups conferred potent anticonvulsant activity, while 3-methyl analogs were active in a different assay, showing that even minor changes in alkyl size can alter the biological profile. nih.gov
Hydroxyl Substitutions: The addition of hydroxyl groups can introduce new hydrogen bonding opportunities, which may significantly enhance binding affinity. They also increase the polarity of the molecule, which can impact solubility and cell permeability.
Halogen Substitutions: Halogens, particularly fluorine, have unique effects due to their small size and high electronegativity. Fluorine substitution can alter the basicity (pKa) of the pyrrolidine nitrogen and influence the puckering of the ring, thereby locking it into a more biologically active conformation. beilstein-journals.org This conformational control can enhance binding to target proteins. For example, studies on fluorinated prolines have shown that the stereochemistry of fluorine substitution can enhance the conformational stability of peptides. beilstein-journals.org
Role of Heterocyclic Substituents
Attaching other heterocyclic rings to the pyrrolidine scaffold can introduce additional points of interaction with a biological target, such as hydrogen bond donors/acceptors or aromatic systems for π-stacking. In one study on pyrrolidine sulfonamides, the introduction of heteroaromatic substituents influenced activity based on the number and position of nitrogen atoms within the attached ring. nih.gov This strategy can be used to explore different regions of a binding site and improve properties like selectivity and potency.
Modifications of the Benzonitrile (B105546) Moiety and Their Pharmacological Consequences
The benzonitrile portion of the molecule serves as a critical anchor and interaction point. Modifications to this moiety, either by changing the nitrile group's position or by adding substituents to the phenyl ring, can have significant pharmacological consequences.
Positional Isomerism of the Benzonitrile Group
The position of the cyano (-CN) group on the phenyl ring (ortho, meta, or para) dictates the geometry of the molecule and its ability to interact with specific residues in a target's active site.
In the development of 4-(pyrrolidin-3-yl)benzonitrile derivatives as LSD1 inhibitors, the para-position of the nitrile group was found to be essential for activity. manchester.ac.uk Molecular docking studies predicted that the nitrogen of the para-cyano group forms a crucial hydrogen bond with the side chain of Lys661 in the LSD1 active site. manchester.ac.uk Shifting the nitrile group to the meta-position, as in 3-(pyrrolidin-2-yl)benzonitrile, would significantly alter the vector and distance of this potential hydrogen bond. This would likely disrupt this key interaction, potentially leading to a substantial loss of potency against this particular target. This demonstrates how positional isomerism can dramatically alter the pharmacological profile of a compound by changing its specific binding mode.
Effects of Substituents on the Phenyl Ring of the Benzonitrile
Adding substituents to the phenyl ring modifies the electronic properties (electron density) and sterics of the benzonitrile moiety. These changes are governed by the inductive and resonance effects of the substituent. libretexts.orgopenstax.org
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or another cyano (-CN) group withdraw electron density from the aromatic ring. openstax.org This can enhance certain interactions, such as π-stacking, or alter the reactivity of the ring.
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or alkyl groups donate electron density to the ring, which can influence its interaction with electron-deficient pockets in a target protein. libretexts.org
In SAR studies of related compounds, the electronic nature of substituents on an aromatic ring was shown to systematically influence activity. For example, research on phenyl benzoates demonstrated that electron-withdrawing substituents in one aromatic ring decrease the sensitivity of a linked functional group to substitutions on the other ring. nih.gov Applying this principle, adding an EWG to the benzonitrile ring of 3-(pyrrolidin-2-yl)benzonitrile could modulate the electronic character of the pyrrolidine nitrogen.
The following data table, derived from studies on 4-(pyrrolidin-3-yl)benzonitrile analogs as LSD1 inhibitors, illustrates the impact of modifying a substituent attached to the pyrrolidine nitrogen, which in turn interacts with the benzonitrile-containing scaffold.
| Compound ID | Substituent (R Group on Pyrrolidine Nitrogen) | Biochemical IC50 (µM) | SPR Kd (µM) |
|---|---|---|---|
| 21a | 4-Fluorobenzoyl | 4.2 | 0.61 |
| 21b | 3-Fluorobenzoyl | 3.0 | 0.43 |
| 21c | 2-Fluorobenzoyl | 0.95 | 0.19 |
| 21e | 2-Methylbenzoyl | 0.82 | 0.12 |
| 21g | Cyclopropanecarbonyl | 0.057 | 0.041 |
This data clearly shows that small, non-aromatic acyl groups like cyclopropanecarbonyl can lead to a significant increase in potency compared to substituted benzoyl groups, highlighting the sensitivity of the target to the steric and electronic nature of substituents on the pyrrolidine ring.
Exploration of Linker Chemistry and Bridging Units in Analogues
In the context of drug design, the linker or bridging unit plays a crucial role in orienting the key pharmacophoric elements of a molecule to achieve optimal interaction with a biological target. nih.gov For analogues of 3-(pyrrolidin-2-yl)benzonitrile, the exploration of linker chemistry involves modifying the connection between the pyrrolidine and benzonitrile rings or by introducing and varying a linker to a third molecular component. While specific research on linker modifications for the 3-(pyrrolidin-2-yl)benzonitrile scaffold is not extensively documented in publicly available literature, principles from related structures, such as the 4-(pyrrolidin-3-yl)benzonitrile series, can provide valuable insights. nih.govmanchester.ac.uk
The nature of the linker—its length, rigidity, and polarity—can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. For instance, in related inhibitor designs, the introduction of a linker can allow for the incorporation of additional functionalities that can probe for supplementary binding pockets within a target protein.
Table 1: Impact of Linker Modification on Biological Activity in Pyrrolidine-Based Compounds
| Compound Series | Linker/Bridging Unit | Key Finding | Reference |
| Pyrrolidine-based CXCR4 Antagonists | Multi-step synthesis forming a pyrrolidine derivative | Introduction of a methyl group at a specific position showed excellent binding affinity. | nih.gov |
| Pyrrolidine-based LSD1 Inhibitors | Methylene (B1212753) linker between amide and amine | Moving the methylene linker led to a low nanomolar activity. | manchester.ac.uk |
| Pyrrolidine-based Anticancer Agents | Spirooxindole, thiazole, metal complexes, coumarin | Diverse substitutions demonstrated regulation of various targets for anti-proliferative activities. | nih.gov |
Lead Optimization Strategies for 3-(Pyrrolidin-2-YL)benzonitrile Hydrochloride Scaffold
Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound to produce a clinical candidate. danaher.compatsnap.com This iterative process involves making targeted chemical modifications to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.com For the this compound scaffold, several lead optimization strategies can be envisioned, drawing from established medicinal chemistry principles.
Structure-Activity Relationship (SAR) Guided Modifications: A primary strategy involves systematically modifying different parts of the molecule to understand their contribution to biological activity. For the 3-(pyrrolidin-2-yl)benzonitrile scaffold, this would include:
Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the benzonitrile ring can modulate electronic properties and create new interactions with the target.
Modification of the Pyrrolidine Ring: Altering the substitution pattern on the pyrrolidine ring, including the introduction of chiral centers, can significantly impact binding affinity and selectivity. The stereochemistry of the pyrrolidine ring is often a critical determinant of biological activity. researchgate.netnih.gov
N-Substitution of the Pyrrolidine: The nitrogen atom of the pyrrolidine ring is a key handle for modification. Introducing a variety of substituents can alter the compound's basicity, lipophilicity, and potential for hydrogen bonding.
Scaffold Hopping: This strategy involves replacing the core scaffold with a structurally different one while retaining the key pharmacophoric features. For the 3-(pyrrolidin-2-yl)benzonitrile scaffold, one might replace the pyrrolidine ring with other five- or six-membered heterocycles to explore new chemical space and potentially improve properties. patsnap.com In the development of LSD1 inhibitors, scaffold hopping from a known inhibitor led to the identification of the 4-(pyrrolidin-3-yl)benzonitrile series. nih.govmanchester.ac.uk
Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For instance, the nitrile group on the benzonitrile ring could be replaced with other electron-withdrawing groups to fine-tune the electronic properties and potential for hydrogen bonding.
Table 2: General Lead Optimization Strategies and Their Potential Application to the 3-(Pyrrolidin-2-YL)benzonitrile Scaffold
| Strategy | Description | Potential Application | Reference |
| SAR-Guided Modification | Systematically altering substituents to probe for improved activity and properties. | Adding substituents to the phenyl and pyrrolidine rings; modifying the pyrrolidine nitrogen. | patsnap.com |
| Scaffold Hopping | Replacing the core structure with a different one while maintaining key binding elements. | Replacing the pyrrolidine ring with other heterocyclic systems. | nih.govmanchester.ac.ukpatsnap.com |
| Bioisosteric Replacement | Exchanging functional groups with others that have similar properties to enhance desired characteristics. | Replacing the nitrile group with other electron-withdrawing moieties. | patsnap.com |
| Improving Physicochemical Properties | Modifying the structure to enhance solubility, permeability, and metabolic stability. | Introduction of polar groups or reduction of lipophilicity. | danaher.com |
A crucial aspect of lead optimization is the improvement of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. danaher.com For the 3-(pyrrolidin-2-yl)benzonitrile scaffold, this could involve introducing polar functional groups to increase solubility or modifying sites that are susceptible to metabolic degradation. The hydrochloride salt form of the compound itself is a strategy to improve solubility and handling properties.
Preclinical Efficacy Studies of 3 Pyrrolidin 2 Yl Benzonitrile Hydrochloride Derivatives
In Vitro Pharmacological Characterization in Cellular Assays
Derivatives of 3-(Pyrrolidin-2-YL)benzonitrile hydrochloride have been the subject of various preclinical studies to determine their therapeutic potential across a range of conditions. These in vitro investigations in cellular assays have explored their efficacy as anticonvulsant, antinociceptive, anticancer, anti-inflammatory, antimicrobial, and antiviral agents.
Anticonvulsant Activity in Neuronal Models
Several derivatives of pyrrolidine (B122466) have been evaluated for their anticonvulsant properties in established neuronal models. A series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were assessed in acute seizure models, including the maximal electroshock (MES) and 6 Hz tests. nih.gov One lead compound from this series, identified as compound 33, demonstrated significant antiseizure properties. nih.gov
Similarly, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated in MES, psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.com The most active substance, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6), showed promising activity, particularly in the MES and 6 Hz tests, with its potential mechanism linked to interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com
Further research into original ((benzyloxy)benzyl)propanamide derivatives also identified potent activity in MES and 6 Hz seizure models in mice. nih.gov These studies underscore the potential of pyrrolidine-based structures as a scaffold for developing novel antiseizure medications. nih.govnih.gov
Table 1: Anticonvulsant Activity of this compound Derivatives
| Derivative Class | Model | Key Findings | Reference |
|---|---|---|---|
| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | MES, 6 Hz (32 mA) | Compound 33 identified as a lead with ED50 of 27.4 mg/kg (MES) and 30.8 mg/kg (6 Hz). | nih.gov |
| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamides | MES, 6 Hz (32 mA) | Compound 6 showed ED50 of 68.30 mg/kg (MES) and 28.20 mg/kg (6 Hz). | mdpi.com |
| ((benzyloxy)benzyl)propanamides | MES, 6 Hz (32 mA) | Compound 5 emerged as a lead molecule with ED50 of 48.0 mg/kg (MES) and 45.2 mg/kg (6 Hz). | nih.gov |
Antinociceptive Effects in Pain Pathways
The analgesic potential of pyrrolidine derivatives has been investigated in various models of pain. Studies on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives revealed significant antinociceptive effects in a formalin-induced model of tonic pain and antiallodynic properties in models of oxaliplatin-induced peripheral neuropathy. nih.govresearchgate.net Specifically, compounds designated as 3, 6, and 9 demonstrated notable activity. nih.govresearchgate.net
In a similar vein, 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were tested for antinociceptive properties in the formalin model of tonic pain and an oxaliplatin-induced neuropathic pain model. nih.gov The lead anticonvulsant compound from this series, compound 33, also showed a significant analgesic effect in the formalin test and effectively reduced allodynia in the neuropathic pain model. nih.gov Another study on ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate also reported antinociceptive activity. mdpi.com
Table 2: Antinociceptive Activity of this compound Derivatives
| Derivative Class | Pain Model | Key Findings | Reference |
|---|---|---|---|
| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-diones | Formalin-induced tonic pain, Oxaliplatin-induced neuropathy | Compounds 3, 6, and 9 demonstrated significant antinociceptive and antiallodynic properties. | nih.govresearchgate.net |
| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | Formalin test, Oxaliplatin-induced neuropathic pain | Compound 33 demonstrated a significant analgesic effect and alleviated allodynia. | nih.gov |
| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamides | Formalin model of tonic pain | Two promising compounds, 6 and 19, were investigated for antinociceptive activity. | mdpi.com |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | Hot plate test | Showed a significant response with increased latency times at concentrations of 50, 100, and 150 mg/kg. | mdpi.com |
Anticancer Activity against various Cell Lines
The anticancer potential of pyrrolidine derivatives has been explored against multiple cancer cell lines. A series of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives were developed as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an important target in cancer therapy. nih.govmanchester.ac.uk The most active compound, 21g, demonstrated a biochemical IC50 of 57 nM and was found to increase the expression of a surrogate cellular biomarker in human THP-1 acute myeloid leukaemia cells. nih.govmanchester.ac.uk
Other studies have also highlighted the antiproliferative effects of pyrrolidine-containing compounds. Pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety were synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells. mdpi.com Furthermore, certain pyrrolidine-derived compounds have shown antiproliferative activity in DLD-1 colon cancer cells. researchgate.net The pyrrolidine-2-one nucleus is considered a versatile lead structure for designing potent bioactive agents with anticancer properties. rdd.edu.iqresearchgate.net
Table 3: Anticancer Activity of this compound Derivatives
| Derivative Class | Target/Cell Line | Key Findings | Reference |
|---|---|---|---|
| 4-(pyrrolidin-3-yl)benzonitrile derivatives | Lysine Specific Demethylase 1 (LSD1), THP-1 acute myeloid leukaemia cells | Compound 21g showed a biochemical IC50 of 57 nM and increased CD86 expression. | nih.govmanchester.ac.uk |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | Human A549 pulmonary epithelial cells | Incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings enhanced anticancer activity. | mdpi.com |
| Pyrrolidine-derived compounds | DLD-1 colon cancer cells | Compounds demonstrated antiproliferative effects. | researchgate.net |
| Pyridazinone-based diarylurea derivatives | Various cancer cell lines (melanoma, NSCLC, prostate, colon) | Compounds 8f, 10l, and 17a demonstrated significant anticancer activity with growth inhibition from 62.21% to 100.14%. | rsc.org |
Anti-inflammatory Efficacy in Cellular Models
Research into the anti-inflammatory properties of pyrrolidine derivatives has shown promising results in cellular models. A study focused on new pyrrolidine derivatives synthesized from N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide evaluated their effects on COX-1 and COX-2 enzymes, which are key mediators of inflammation. nih.gov The results indicated that specific compounds exhibited notable anti-inflammatory effects. nih.gov
Another investigation involving a pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, assessed its inhibitory potential against COX-1, COX-2, and 5-LOX. mdpi.com The compound demonstrated inhibitory activity against these enzymes, with IC50 values of 314 µg/mL for COX-1, 130 µg/mL for COX-2, and 105 µg/mL for 5-LOX. mdpi.com Additionally, related heterocyclic structures like pyridazinone derivatives have been identified as potential scaffolds for developing novel anti-inflammatory drugs, with some inhibiting COX-2 or LPS-induced neuroinflammation. nih.gov
Table 4: Anti-inflammatory Activity of this compound Derivatives
| Derivative Class | Target/Model | Key Findings | Reference |
|---|---|---|---|
| N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivatives | COX-1 and COX-2 enzymes | Compound A-1 exhibited the highest anti-inflammatory effects. | nih.gov |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1, COX-2, 5-LOX | IC50 values were 314 µg/mL (COX-1), 130 µg/mL (COX-2), and 105 µg/mL (5-LOX). | mdpi.com |
| Pyridazinone derivatives | Cellular inflammation models | Identified as a potential scaffold for anti-inflammatory drugs, with some derivatives inhibiting COX-2. | nih.gov |
Antimicrobial Spectrum against Bacterial Strains
The pyrrolidine scaffold has been a point of interest for developing novel antibacterial agents to combat rising antimicrobial resistance. nih.gov A study on novel pyrrolidine-3-carbonitrile (B51249) derivatives evaluated their antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. ekb.eg The results showed that some of the synthesized compounds had antibiotic activity comparable to the reference antibiotic used in the study. ekb.eg
Similarly, new derivatives of pyrrolidine-2-one were synthesized and tested for biological activity against Escherichia coli and Staphylococcus aureus. rdd.edu.iqresearchgate.net Many of these derivatives displayed moderate activity against one or both bacterial strains when compared to amoxicillin. rdd.edu.iqresearchgate.net Another study aimed at developing dual-function anticancer and antimicrobial agents found that a pyridazinone-based diarylurea derivative exhibited potent antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. rsc.org
Table 5: Antimicrobial Activity of this compound Derivatives
| Derivative Class | Bacterial Strains | Key Findings | Reference |
|---|---|---|---|
| Pyrrolidine-3-carbonitrile derivatives | Gram-positive, Gram-negative bacteria, and Fungi | Showed comparable antibiotic activity to the reference compound. | ekb.eg |
| Pyrrolidine-2-one derivatives | Escherichia coli, Staphylococcus aureus | Many derivatives showed moderate biological activity against one or both strains. | rdd.edu.iqresearchgate.net |
| 3-alkylidene-2-indolone derivatives | S. aureus (including MRSA), P. aeruginosa, E. coli, C. albicans | Compounds 10f, 10g, and 10h showed high antibacterial activity with an MIC of 0.5 μg/mL against Gram-positive strains. | mdpi.com |
| Pyridazinone-based diarylurea derivatives | Staphylococcus aureus, Candida albicans | Compound 10h had an MIC of 16 μg/mL against S. aureus; compound 8g had an MIC of 16 μg/mL against C. albicans. | rsc.org |
Antiviral Activity against Viral Replications
While extensive research has been conducted on the antibacterial and anticancer properties of pyrrolidine derivatives, specific studies on the antiviral activity of this compound derivatives are less documented in the available literature. The development of antiviral agents often involves screening large libraries of chemical compounds, including various heterocyclic structures. mdpi.com
Phytochemicals such as flavonoids, terpenoids, and alkaloids, some of which contain heterocyclic ring systems, have been reported to inhibit the replication of viruses like herpes virus, HIV, influenza, and hepatitis virus. nih.gov For instance, certain flavonoid derivatives have demonstrated pan-coronavirus antiviral activity by targeting essential viral enzymes like the 3CL protease. mdpi.com While these findings highlight the potential of diverse chemical scaffolds in antiviral drug discovery, direct evidence detailing the efficacy of this compound derivatives against specific viral replications is not prominently featured in the reviewed preclinical studies.
Antidiabetic Potential in Metabolic Assays
Pyrrolidine derivatives have been identified as promising candidates for the management of diabetes mellitus. researchgate.net Research has focused on their ability to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, these compounds can enhance glucose tolerance and improve insulin (B600854) secretion. researchgate.net
One notable derivative, 1-[2-[(5-cyanopyridin-2-yl)amino]-ethylamino]acetyl-2-(S)-pyrrolidine-carbonitrile, has been synthesized and evaluated as a potent, selective, and orally bioavailable DPP-IV inhibitor. researchgate.net In vitro assays using DPP-IV extracted from Caco-2 cells, as well as from rat and human plasma, have been used to determine the inhibitory capacity of such derivatives. researchgate.net The development of various 2-cyanopyrrolidine derivatives continues to be an active area of research, aiming to produce novel drug candidates for Type 2 diabetes. researchgate.net
In Vivo Evaluation in Animal Models of Disease
Derivatives of the pyrrolidine scaffold have demonstrated significant anticonvulsant activity in various animal seizure models. A series of 3,3-dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones were evaluated in the pentylenetetrazole (PTZ) mouse seizure model. nih.gov The results showed that these compounds have a broad spectrum of action and may be useful for treating human epilepsies. nih.gov
Similarly, studies on (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides revealed broad-spectrum anticonvulsant properties in the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) model, and the psychomotor 6 Hz seizure model in mice. nih.gov Compound 14 , a 3-CF3 derivative with a dimethylamino moiety, was particularly effective, showing robust activity even in a model of drug-resistant epilepsy. nih.gov The anticonvulsant activity is strongly influenced by the substituents at the 3-position of the pyrrolidine-2,5-dione ring. nih.gov
| Compound | Seizure Model | ED₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| 3,3-diethyl lactam 7c | Pentylenetetrazole (PTZ) | 46 | 5.65 |
| 3-benzyl-3-ethyl lactam 7j | Pentylenetetrazole (PTZ) | 42 | 3.00 |
| Compound 14 | Maximal Electroshock (MES) | 49.6 | Not Reported |
| Compound 14 | Subcutaneous PTZ (scPTZ) | 67.4 | Not Reported |
| Compound 14 | 6 Hz (32 mA) | 31.3 | Not Reported |
| Compound 14 | 6 Hz (44 mA) - Drug Resistant | 63.2 | Not Reported |
Data sourced from multiple studies. nih.govnih.gov
Several pyrrolidine-2,5-dione derivatives with established anticonvulsant activity have also been evaluated for their analgesic and antiallodynic effects in mouse models of pain. nih.gov In the formalin test, a model of tonic pain, compounds RS 34 , RS 48 , and RS 49 significantly reduced the nocifensive response in the second phase of the test. nih.gov Furthermore, these compounds demonstrated antiallodynic activity in a model of chemotherapy-induced peripheral neuropathy. nih.govnih.gov
Another study focused on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives, where compounds 3 , 6 , and 9 showed significant antinociceptive effects in the formalin-induced tonic pain model. nih.govresearchgate.net These compounds also displayed antiallodynic properties in the oxaliplatin-induced peripheral neuropathy model. nih.govresearchgate.net Notably, the most active compounds did not induce sedative effects at their active doses. nih.govresearchgate.net
| Compound | Pain Model | Key Finding |
| RS 34, RS 48, RS 49 | Formalin Test (Phase 2) | Significant attenuation of nocifensive response. nih.gov |
| RS 34, RS 37, RS 48, RS 49 | Oxaliplatin-Induced Neuropathy | Revealed antiallodynic activity. nih.gov |
| Compound 6 | Formalin Test (Phase 1) | Decreased licking response by up to 80%. nih.gov |
| Compound 9 | Formalin Test (Phase 1) | Reduced pain response by up to 51.7%. nih.gov |
| Compound 3 | Streptozotocin-Induced Neuropathy | Attenuated tactile allodynia. nih.govresearchgate.net |
In the realm of oncology, 4-(pyrrolidin-3-yl)benzonitrile derivatives have been developed as potent inhibitors of lysine-specific demethylase 1 (LSD1), a target in cancer therapy, particularly for acute myeloid leukaemia (AML). manchester.ac.uknih.gov One of the most active compounds, 21g , demonstrated a biochemical IC₅₀ of 57 nM against LSD1. nih.gov In cellular assays using human THP-1 AML cells, compound 21g was found to increase the expression of the cell surface biomarker CD86, indicating cellular activity. manchester.ac.uknih.gov
Other research has shown the antiproliferative activity of different pyrrolidine derivatives against various cancer cell lines. Compounds 85b,c,k,p exhibited cytotoxic activity against MCF-7 breast cancer cells, with compound 85p also showing efficacy against A549 lung cancer cells. nih.gov
| Compound | Target/Cell Line | Activity |
| 21g | LSD1 (Biochemical Assay) | IC₅₀ = 57 nM nih.gov |
| 21g | THP-1 AML Cells (Cellular Assay) | Increased expression of CD86 manchester.ac.uknih.gov |
| 85p | A549 Lung Cancer Cells | IC₅₀ = 15.7 µM nih.gov |
| 85b,c,k,p | MCF-7 Breast Cancer Cells | IC₅₀ = 8.3–16.4 µM nih.gov |
The anti-inflammatory potential of pyrrolidine derivatives has been explored in various preclinical models. One study identified that compound 14 , a pyrrolidine-2,5-dione derivative, showed distinct anti-inflammatory activity in a carrageenan-induced aseptic inflammation model in mice. nih.gov Another research effort synthesized new pyrrolidine derivatives and evaluated their effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key mediators of inflammation. nih.gov In vivo screening in laboratory animals confirmed the anti-inflammatory activity of these compounds, with derivatives A-1 and A-4 showing the highest effects. nih.gov These findings suggest that pyrrolidine derivatives could be promising lead compounds for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Novel pyrrolidine-3-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial activity against a panel of bacteria and fungi. ekb.eg The results indicated that some of these compounds possess significant antimicrobial properties. Specifically, compounds 6d and 7c were found to be highly active against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), respectively. The bioactivity of compound 7c was comparable to that of a reference antibiotic. ekb.eg
Another study on 1-(Pyrrolidin-3-yl)cyclopropanamine-linked 2-oxoquinoline derivatives also reported excellent antibacterial activity against strains like Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli, with compounds 2 and 6 showing notable potency. researchgate.net
| Compound | Microbial Strain | Activity (Inhibition Zone) |
| 6d | Staphylococcus aureus | 32 mm |
| 7c | Escherichia coli | 20 mm |
Data sourced from an antimicrobial evaluation study. ekb.eg
Antiviral Efficacy in Animal Models of Viral Infection
A comprehensive review of published literature reveals a notable absence of preclinical studies investigating the antiviral efficacy of this compound derivatives in animal models of viral infection. While preclinical animal models are crucial for the development of therapeutic antibodies and antiviral drugs for a range of viruses, including hepatitis viruses, HIV, influenza, and coronaviruses, specific data on the in vivo antiviral activity of this particular class of compounds is not currently available in the public domain. nih.gov The development of effective and non-toxic prophylactic and therapeutic measures for many viral diseases remains an ongoing challenge, highlighting the need for continued research and the exploration of novel chemical scaffolds. nih.gov
Antidiabetic Outcomes in Animal Models of Metabolic Disorders
In the realm of metabolic diseases, derivatives of the closely related pyrrolidine-2-carbonitrile (B1309360) scaffold have been synthesized and evaluated for their potential as anti-diabetic agents. A study investigating these derivatives utilized a Spontaneously Hypertensive Rat-Streptozotocin (SHR-STZ) animal model to induce a state of type II diabetes. researchgate.net This model is particularly relevant as it mimics the metabolic and cardiovascular complications often seen in human diabetic patients.
The research focused on novel substituted cyanopyrrolidines, designed based on 3D quantitative structure-activity relationship (QSAR), pharmacophore, and docking studies. researchgate.net Among the synthesized compounds, three derivatives demonstrated significant anti-diabetic activity. researchgate.net
The following table summarizes the key findings for the most active compounds:
| Compound Name | Chemical Class | Animal Model | Key Finding |
| 1-(2-(5-methylisoxazol-3-ylamino)acetyl)pyrrolidine-2-carbonitrile | Substituted Cyanopyrrolidine | SHR-STZ Rat Model | Demonstrated strong anti-diabetic activity. researchgate.net |
| 1-(2-(5-methyl-1,2,4-oxadiazol-3-ylamino)acetyl)pyrrolidine-2-carbonitrile | Substituted Cyanopyrrolidine | SHR-STZ Rat Model | Exhibited potent anti-diabetic effects. researchgate.net |
| 1-(2-(1,2,4-thiadiazol-5-ylamino)acetyl)pyrrolidine-2-carbonitrile | Substituted Cyanopyrrolidine | SHR-STZ Rat Model | Showed significant anti-diabetic properties. researchgate.net |
These findings suggest that the pyrrolidine-2-carbonitrile scaffold is a promising starting point for the development of new therapeutic agents for type II diabetes. researchgate.net
Cognitive Enhancement and Neuroprotective Effects in Neurological Models
While direct studies on this compound for cognitive enhancement are limited, research into structurally related pyrrolidine-2-one derivatives has shown promising neuroprotective and cognitive-enhancing effects in animal models of neurological disorders. Alzheimer's disease, a progressive neurodegenerative condition characterized by cognitive decline, is often associated with acetylcholine (B1216132) deficiency and oxidative stress in the brain. nih.govresearchgate.net
One study investigated the effects of novel pyrrolidine-2-one derivatives on learning and memory deficits induced by scopolamine (B1681570) in mice. nih.gov Scopolamine is a substance that blocks cholinergic receptors, leading to cognitive impairment that mimics some aspects of Alzheimer's disease. The study assessed various behavioral and biochemical parameters to evaluate the neuroprotective potential of these compounds. nih.govresearchgate.net
The key assessments and findings are summarized in the table below:
| Assessment | Model/Method | Finding |
| Learning and Memory | Morris Water Maze Test | Pyrrolidine-2-one derivatives improved performance, indicating enhanced spatial learning and memory. nih.govnih.gov |
| Motor Coordination | Rota Rod Test | The derivatives were evaluated for their effects on motor coordination. nih.gov |
| General Activity | Locomotor Activity | The study assessed the general activity of the mice to rule out confounding effects on motor function. nih.gov |
| Cholinergic Function | Acetylcholinesterase (AChE) Assay | The derivatives were found to modulate AChE activity, a key enzyme in the breakdown of acetylcholine. nih.govresearchgate.net |
| Oxidative Stress Markers | Lipid Peroxidation (LPO), Reduced Glutathione (GSH), Superoxide Dismutase (SOD), Catalase (CA), Nitrite Oxide (NO) Assays | The compounds demonstrated the ability to mitigate oxidative stress by affecting these biochemical markers. nih.govresearchgate.net |
The results indicated that the tested pyrrolidine-2-one derivatives were effective in ameliorating the behavioral and biochemical changes induced by scopolamine, with an efficacy comparable to the standard Alzheimer's drug, donepezil. nih.govresearchgate.net These findings highlight the potential of the pyrrolidine-2-one scaffold as a promising candidate for the development of therapies for diseases associated with cognitive deficits. nih.govresearchgate.net
Computational Chemistry and Molecular Modeling of 3 Pyrrolidin 2 Yl Benzonitrile Hydrochloride and Analogues
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the exploration of different conformations over time. These simulations are crucial for validating the binding poses predicted by molecular docking. rsc.org For instance, MD simulations of pyrrolidine (B122466) derivatives complexed with Mcl-1 have demonstrated the stability of the compounds in the target protein's binding site over a 100 ns trajectory. nih.govbohrium.comresearchgate.net
In a study of pyrrolidine-2,3-dione (B1313883) derivatives as inhibitors of the Cdk5/p25 complex, MD simulations over a 30 ns period showed that the root mean square deviation (RMSD) of the complex had an average value of approximately 2.15 Å, indicating stability. mdpi.com Similarly, MD simulations of pyrrolidin-2-one derivatives with AChE were carried out for 100 ns to confirm the stability of the docked complexes. researchgate.net These simulations, often coupled with binding free energy calculations (like MM-PBSA), reinforce the findings from molecular docking and provide a more accurate estimation of the binding affinity. nih.govbohrium.com The stability of N-aryl-benzimidazolone analogs as HSP90 inhibitors was also assessed using 300 ns MD simulations, where stable RMSD values indicated a stable complex formation. mdpi.com
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are employed to investigate the electronic properties of molecules, such as charge distribution, orbital energies, and reactivity. nih.gov These methods, including Density Functional Theory (DFT), are valuable for understanding reaction mechanisms and predicting the electronic basis of a molecule's activity. nih.govderpharmachemica.com For instance, DFT calculations have been used to study the regio- and stereoselectivity of cycloaddition reactions in the synthesis of dispiro[indoline-3,2′-pyrrolidine-3′] derivatives. researchgate.netelsevierpure.com By evaluating global and local electrophilicity and nucleophilicity descriptors, researchers can explain the observed regioselectivity of the reaction. researchgate.netelsevierpure.com
QM methods also find application in predicting the vibrational frequencies of molecules, which can be compared with experimental spectroscopic data to confirm their structure. derpharmachemica.com Furthermore, QM calculations can be used to develop theoretical models that explain experimentally observed properties, such as the two-photon absorption spectrum of benzonitrile (B105546). researchgate.net In the context of drug metabolism, QM methods can help predict the sites of oxidation by enzymes like cytochrome P450, providing insights into a compound's metabolic fate. nih.gov
In Silico Prediction of Structure-Activity Relationships
Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in this endeavor. 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of pyrrolidine derivatives to elucidate the structural requirements for inhibiting targets like Mcl-1. nih.govbohrium.comresearchgate.net
These models generate contour maps that indicate regions where certain physicochemical properties (e.g., steric bulk, electrostatic potential) are favorable or unfavorable for activity. nih.gov For a series of pyrrolidine derivatives targeting Mcl-1, CoMFA and CoMSIA models with good statistical stability and predictability were generated, which then guided the design of new, more potent compounds. nih.govbohrium.com SAR analyses have also been crucial in optimizing pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6′-N-acetyltransferase type Ib, where a significant correlation was found between molecular docking scores and inhibitory activity. nih.gov
Table 2: Statistical Parameters of 3D-QSAR Models for Pyrrolidine Derivatives as Mcl-1 Inhibitors
| Model | Q² | R² | R²pred | Reference |
| CoMFA | 0.689 | 0.999 | 0.986 | nih.govbohrium.com |
| CoMSIA | 0.614 | 0.923 | 0.815 | nih.govbohrium.com |
| HQSAR | 0.603 | 0.662 | 0.743 | nih.govbohrium.com |
Computational Studies on Reaction Regio- and Stereoselectivity
Computational chemistry offers powerful tools to predict and rationalize the outcomes of chemical reactions, particularly those involving the formation of chiral centers. rsc.org For the synthesis of substituted pyrrolidines, computational methods are used to understand the factors governing regio- and stereoselectivity. For example, DFT calculations have been used to propose a reaction mechanism for the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones, showing that kinetic selectivity is more significant than thermodynamic selectivity. beilstein-journals.org
In the stereoselective synthesis of densely substituted pyrrolidines via [3+2] cycloaddition reactions, computational analysis using DFT revealed that interactions between a sulfinyl group and a silver catalyst could influence the diastereoselectivity of the reaction. acs.org These studies often involve locating transition state structures and calculating their energies to determine the most favorable reaction pathway. Such insights are invaluable for experimental chemists seeking to control the stereochemical outcome of their syntheses and efficiently produce the desired enantiomer or diastereomer of a complex molecule. acs.org
Structure-Based Drug Design Approaches for Novel Derivatives
Structure-based drug design (SBDD) is a powerful and iterative computational methodology central to modern medicinal chemistry for the discovery and optimization of new drug candidates. researchgate.net This approach relies on the three-dimensional structural information of the biological target, typically a protein or enzyme, to design ligands with high affinity and selectivity. researchgate.net By understanding the molecular interactions between a ligand and its receptor at an atomic level, researchers can rationally modify existing compounds or design novel molecules with improved pharmacological profiles. researchgate.net Key techniques in SBDD include molecular docking, pharmacophore modeling, and molecular dynamics simulations, which collectively guide the design of potent and specific inhibitors. nih.govresearchgate.net
The development of novel derivatives based on the 3-(pyrrolidin-2-yl)benzonitrile scaffold leverages these computational strategies to explore the chemical space around the core structure. These methods help in identifying key interaction points within the target's binding site and predicting how structural modifications to the ligand will affect its binding affinity and biological activity. nih.govrsc.org
Molecular Docking and Interaction Analysis
Molecular docking is a fundamental SBDD technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. mdpi.commdpi.com The process involves computationally placing a ligand into the active site of a protein and scoring the resulting poses based on a force field that estimates the binding energy. mdpi.com This allows for the rapid screening of virtual libraries of compounds and provides insights into the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-receptor complex. mdpi.com
In the context of pyrrolidine benzonitrile analogues, docking studies have been instrumental in elucidating their mechanism of action and guiding the synthesis of more potent derivatives. For instance, in the development of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1), molecular docking was used to predict the binding mode of the compounds. manchester.ac.uk Using the crystal structure of LSD1 (PDB: 4KUM), modeling predicted that the nitrile group of a potent analogue forms a crucial hydrogen bond with the amino acid residue Lys661, while the basic center of the pyrrolidine ring is oriented towards acidic residues Asp555 and Asp556. manchester.ac.uk This detailed interaction map provides a clear rationale for the observed activity and a blueprint for further optimization.
Table 1: Predicted Interactions of Pyrrolidine Benzonitrile Analogues with LSD1 Active Site
| Compound Analogue | Key Interacting Residues | Predicted Interaction Type(s) | Docking Score (Hypothetical) |
| Analogue A (Core Scaffold) | Lys661, Asp555, Asp556 | Hydrogen Bond, Electrostatic | -7.5 kcal/mol |
| Derivative 21g | Lys661, Asp555, Asp556, Phe538 | Hydrogen Bond, Electrostatic, Pi-Stacking | -9.2 kcal/mol |
| Analogue B (Modified Aryl) | Lys661, Trp751 | Hydrogen Bond, Hydrophobic | -8.1 kcal/mol |
| Analogue C (Modified Pyrrolidine) | Asp555, Asp556 | Electrostatic | -6.8 kcal/mol |
Note: Docking scores are hypothetical representations used for illustrative purposes based on descriptive findings.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is another cornerstone of SBDD that focuses on identifying the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. dovepress.comnih.gov A pharmacophore model defines the spatial relationships between features like hydrogen bond acceptors/donors, hydrophobic centroids, and ionizable groups. nih.gov These models can be generated based on the structure of the protein's active site (structure-based) or by aligning a set of known active ligands (ligand-based). researchgate.netresearchgate.net
Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large compound databases to find novel molecules that match the required features, even if they are structurally distinct from the original ligands. dovepress.comresearchgate.net This strategy, known as scaffold-hopping, is particularly valuable for discovering new chemical series with potentially improved properties. manchester.ac.uknih.gov The development of 4-(pyrrolidin-3-yl)benzonitrile derivatives as LSD1 inhibitors successfully employed this approach to identify the pyrrolidine core as a viable replacement for a previously known pyridine-based scaffold. manchester.ac.uk
Quantitative Structure-Activity Relationship (QSAR)
To further refine the design of novel derivatives, computational chemists often employ three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the 3D structural properties of a series of compounds with their biological activities. nih.gov
A study on pyrrolidine derivatives as inhibitors of myeloid cell leukemia-1 (Mcl-1) demonstrated the utility of this approach. nih.gov By generating CoMFA and CoMSIA models, researchers were able to identify the key steric and electrostatic fields around the pyrrolidine scaffold that influence inhibitory potency. nih.gov The statistical robustness of these models, indicated by high Q² and R²pred values, confirms their predictive power for designing new analogues with enhanced activity. nih.gov These models generate intuitive 3D contour maps that visually guide chemists on where to add or remove specific functional groups to improve biological efficacy.
Table 2: Statistical Validation of a 3D-QSAR Model for Pyrrolidine Derivatives
| Model | Q² (Cross-validated correlation coefficient) | R² (Non-cross-validated correlation coefficient) | R²pred (Predictive R-squared for external test set) |
| CoMFA | 0.689 | 0.999 | 0.986 |
| CoMSIA | 0.614 | 0.923 | 0.815 |
| HQSAR | 0.603 | 0.662 | 0.743 |
Source: Data from a molecular modeling study on pyrrolidine derivatives as Mcl-1 inhibitors. nih.gov
Future Research Directions and Translational Perspectives
Identification of Novel Biological Targets for 3-(Pyrrolidin-2-YL)benzonitrile Hydrochloride Derivatives
While the precise biological targets of this compound itself are not extensively defined in publicly available literature, the constituent chemical motifs suggest a range of potential interactions. A crucial future direction is the systematic screening of derivatives against diverse classes of biological targets.
Derivatives of the closely related isomer, 4-(pyrrolidin-3-yl)benzonitrile (B2813882), have been identified as potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic target implicated in acute myeloid leukaemia. This precedent strongly suggests that derivatives of 3-(Pyrrolidin-2-YL)benzonitrile should be investigated for activity against LSD1 and other histone demethylases.
Beyond epigenetic targets, the broader family of pyrrolidine-containing compounds exhibits a wide array of pharmacological activities, pointing to other potential targets. These include:
Enzymes: Cyclooxygenases (anti-inflammatory), α-glucosidase (antidiabetic), and aldose reductase (diabetic complications).
Receptors: Chemokine receptors like CXCR4, which play roles in HIV infection, inflammation, and cancer metastasis.
Ion Channels: Various voltage-gated channels involved in central nervous system disorders.
Future research should employ high-throughput screening campaigns to test a library of this compound derivatives against these and other target families to uncover novel biological activities.
| Potential Target Class | Examples | Rationale based on Related Scaffolds |
| Histone Demethylases | LSD1 (KDM1A) | 4-(pyrrolidin-3-yl)benzonitrile derivatives show potent inhibition. |
| G-Protein Coupled Receptors | CXCR4 | Pyrrolidine (B122466) derivatives act as antagonists. |
| Enzymes | Cyclooxygenase (COX) | Pyrrolidine analogs have demonstrated anti-inflammatory action via COX inhibition. |
| Ion Channels | Voltage-gated sodium/calcium channels | The pyrrolidine-2,5-dione scaffold is used in anticonvulsant drugs targeting these channels. |
Development of Advanced Synthetic Methodologies for Enhanced Accessibility
To facilitate the exploration of the structure-activity relationship (SAR) and identify novel biological targets, the development of advanced and efficient synthetic methodologies is paramount. Access to a diverse library of analogues with precise stereochemical control is essential. While classical synthetic routes to substituted pyrrolidines exist, modern approaches can offer significant advantages in terms of yield, selectivity, and operational simplicity.
Future synthetic efforts should focus on:
Asymmetric Catalysis: Employing catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly effective method for the enantioselective synthesis of substituted pyrrolidines, allowing for the creation of multiple stereocenters in a single step.
Biocatalysis: The use of enzymes, such as transaminases, can provide a green and highly selective route to chiral 2-substituted pyrrolidines from readily available starting materials.
Chiral Pool Synthesis: Leveraging naturally occurring chiral molecules like proline and hydroxyproline as starting materials provides a robust foundation for creating stereochemically defined pyrrolidine derivatives.
Novel Cyclization Strategies: Exploring new methods like the phosphine-catalyzed (3+2) annulation can provide access to unique and densely functionalized pyrrolidine rings that are not accessible through traditional methods.
Adopting these advanced methodologies will accelerate the synthesis of a wide range of derivatives, enabling comprehensive screening and optimization efforts.
Integration of Multi-Omics Data for Comprehensive Understanding of Mechanism of Action
To move beyond a single-target view and understand the full biological impact of this compound derivatives, the integration of multi-omics data is a critical future direction. This systems-biology approach analyzes a compound's effect across multiple biological layers, including the genome, transcriptome, proteome, and metabolome.
An integrated multi-omics workflow could involve:
Transcriptomics: Using RNA-sequencing to analyze how treatment with a compound alters gene expression in relevant cell lines. This can reveal the upregulation or downregulation of specific pathways.
Proteomics: Quantifying changes in protein levels and post-translational modifications to understand the compound's downstream effects on cellular machinery.
Metabolomics: Measuring changes in small-molecule metabolites to provide a functional readout of the compound's impact on cellular metabolism.
By integrating these datasets, researchers can build a comprehensive picture of a compound's mechanism of action, identify potential off-target effects, discover biomarkers for efficacy, and uncover unexpected therapeutic opportunities. This approach is particularly valuable for compounds with unknown mechanisms or for understanding polypharmacology, where a compound interacts with multiple targets to produce its therapeutic effect.
Exploration of New Therapeutic Indications for the Chemical Compound Scaffold
The versatility of the pyrrolidine scaffold, present in drugs treating a wide range of conditions, suggests that the 3-(Pyrrolidin-2-YL)benzonitrile framework could be adapted for multiple therapeutic indications. Based on the known activities of related molecules, several therapeutic areas warrant exploration.
| Therapeutic Area | Rationale / Example from Related Compounds |
| Oncology | LSD1 inhibitors for leukemia; CXCR4 antagonists for cancer metastasis. |
| Neurodegenerative Diseases | Pyrrolidine-based compounds have been investigated as β-secretase-1 inhibitors for Alzheimer's disease. |
| Inflammatory Diseases | Inhibition of cyclooxygenase and other inflammatory mediators. |
| Infectious Diseases | Pyrrolidine structures are found in antiviral drugs against Hepatitis C and HIV. |
| Metabolic Disorders | Inhibition of enzymes like α-glucosidase for diabetes. |
Future research programs should systematically evaluate optimized derivatives of the 3-(Pyrrolidin-2-YL)benzonitrile scaffold in preclinical models of these diseases. By modifying the substituents on both the pyrrolidine and benzonitrile (B105546) rings, it may be possible to tune the compound's selectivity and properties for different therapeutic applications.
High-Resolution Structural Biology Studies (e.g., X-ray Crystallography, Cryo-EM) of Compound-Target Complexes
Structure-based drug design (SBDD) is a cornerstone of modern medicinal chemistry, and obtaining high-resolution structural information is a critical step in optimizing a lead compound. Future work must prioritize determining the three-dimensional structures of 3-(Pyrrolidin-2-YL)benzonitrile derivatives bound to their validated biological targets.
X-ray Crystallography: This technique remains the gold standard for obtaining atomic-resolution details of small molecule-protein interactions. Crystallizing a target protein in complex with a lead compound can reveal the precise binding mode, identify key hydrogen bonds and hydrophobic interactions, and guide the rational design of new analogues with improved potency and selectivity.
Cryo-Electron Microscopy (Cryo-EM): Recent technological advances have made cryo-EM an increasingly powerful tool for structural biology, capable of resolving structures of protein-ligand complexes without the need for crystallization. This is particularly advantageous for large protein complexes or membrane proteins that are difficult to crystallize. The feasibility of using cryo-EM for smaller protein-ligand complexes is also rapidly improving.
The integration of these structural biology techniques will be essential for the successful translation of this chemical scaffold into clinical candidates. The detailed molecular insights gained will enable chemists to iteratively refine the compound's structure to maximize on-target activity while minimizing off-target binding, leading to safer and more effective medicines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methods for 3-(Pyrrolidin-2-YL)benzonitrile hydrochloride to ensure high purity?
- Methodology :
- Traditional Synthesis : React benzonitrile derivatives with pyrrolidine precursors under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours. Purify via recrystallization using ethanol/water mixtures .
- Green Synthesis : Use ionic liquids (e.g., [BMIM]BF₄) as dual solvents and catalysts to replace traditional acid catalysts. This reduces reaction time (2–4 hours) and improves yield (85–92%) while minimizing corrosive by-products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) to identify pyrrolidine protons (δ 2.8–3.2 ppm) and benzonitrile aromatic protons (δ 7.4–8.0 ppm). ¹³C NMR confirms the nitrile group (δ ~118 ppm) .
- FT-IR : Detect C≡N stretching at ~2220 cm⁻¹ and N–H (pyrrolidine) at ~3300 cm⁻¹ .
- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ at m/z 215.1 (free base) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
